2-Methoxy-4-(trifluoromethyl)phenylacetic acid
Overview
Description
2-Methoxy-4-(trifluoromethyl)phenylacetic acid is commonly used as a derivatizing agent in Mosher ester analysis and Mosher amide analysis . These are NMR-based methods for determining the absolute configuration of the chiral carbon center in secondary alcohols and amines .
Synthesis Analysis
The synthesis of 2-Methoxy-4-(trifluoromethyl)phenylacetic acid involves several steps. One of the key steps is the diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd (OAc) 2, KHCO 3, and t-amyl alcohol .Molecular Structure Analysis
The molecular structure of 2-Methoxy-4-(trifluoromethyl)phenylacetic acid can be represented by the Inchi Code:1S/C10H9F3O3/c1-16-8-5-7 (10 (11,12)13)3-2-6 (8)4-9 (14)15/h2-3,5H,4H2,1H3, (H,14,15)
. Chemical Reactions Analysis
As a derivatizing agent, 2-Methoxy-4-(trifluoromethyl)phenylacetic acid reacts with an alcohol or amine of unknown stereochemistry to form an ester or amide . The absolute configuration of the ester or amide is then determined by proton and/or 19 F NMR spectroscopy .Physical And Chemical Properties Analysis
2-Methoxy-4-(trifluoromethyl)phenylacetic acid is a solid substance . It has a molecular weight of 234.17 . The compound has a melting point of 46-49 °C and a boiling point of 105-107 °C at 1 mmHg .Scientific Research Applications
Stereochemistry Determination
2-Methoxy-4-(trifluoromethyl)phenylacetic acid, also known as Mosher's acid, is used in stereochemical studies. Kelly (1999) compiled 1H NMR chemical shifts of Mosher's esters, demonstrating their utility in determining the absolute stereochemistry of aromatic and heteroaromatic alkanols. This research highlights the acid's role in conformational analysis, a crucial aspect of organic chemistry and drug design (Kelly, 1999).
Biosynthesis and Metabolism in Plants
Kindl (1969) explored the biosynthesis and metabolism of hydroxyphenylacetic acids in plants. This study contributes to understanding the natural production and transformation of phenolic compounds, of which 2-Methoxy-4-(trifluoromethyl)phenylacetic acid is a derivative (Kindl, 1969).
Synthetic Chemistry
Beccalli et al. (2000) reported the first total synthesis of the marine alkaloid polycitrin B starting from a derivative of 2-Methoxy-4-(trifluoromethyl)phenylacetic acid. This underscores the acid's role in the synthesis of complex organic molecules, particularly in the field of natural product synthesis (Beccalli, Clerici, & Marchesini, 2000).
Chemical Synthesis Methodologies
Kangani et al. (2008) described a method for synthesizing benzonitriles from phenylacetic acids using bis(2-methoxyethyl)aminosulfur trifluoride, indicating the broader chemical utility of 2-Methoxy-4-(trifluoromethyl)phenylacetic acid in various synthetic routes (Kangani, Day, & Kelley, 2008).
Conformational and Structural Studies
Vanhoeck et al. (1984) used (R)-MTPA esters for conformational and structural studies, demonstrating the importance of 2-Methoxy-4-(trifluoromethyl)phenylacetic acid in understanding molecular structures and interactions (Vanhoeck, Bossaerts, Dommisse, Lepoivre, & Alderweireldt, 1984).
Photoreactive Studies in Biochemistry
Hashimoto, Hatanaka, and Nabeta (2000) synthesized 4-[3-(Trifluoromethyl) diazirinyl] cinnamic acid derivatives, including 2-Methoxy variants, to study the properties of phenylalanine ammonia-lyase, indicating the use of these compounds in biochemical photoreactive studies (Hashimoto, Hatanaka, & Nabeta, 2000).
Safety And Hazards
The compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-[2-methoxy-4-(trifluoromethyl)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-16-8-5-7(10(11,12)13)3-2-6(8)4-9(14)15/h2-3,5H,4H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVKLECZJRZMQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401243198 | |
Record name | 2-Methoxy-4-(trifluoromethyl)benzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401243198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(trifluoromethyl)phenylacetic acid | |
CAS RN |
1017779-22-4 | |
Record name | 2-Methoxy-4-(trifluoromethyl)benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-4-(trifluoromethyl)benzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401243198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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